![molecular formula C11H23NO2Si2 B11728193 Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is a chemical compound with the molecular formula C11H23NO2Si2. It is known for its unique structure, which includes a butynoate group and bis(trimethylsilyl)amino group. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the butynoate moiety. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the butynoate group.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne structure.
Methyl 4-amino-2-butynoate: Similar backbone but without the trimethylsilyl groups.
Uniqueness
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is unique due to the presence of both the butynoate and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C11H23NO2Si2 |
|---|---|
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
Clé InChI |
LXLWSGMFIOVOTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


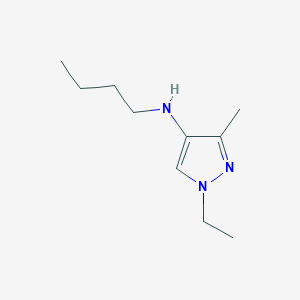
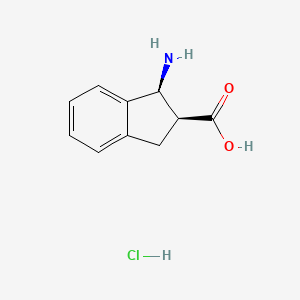
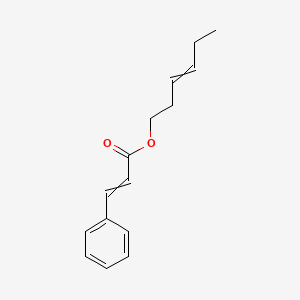
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
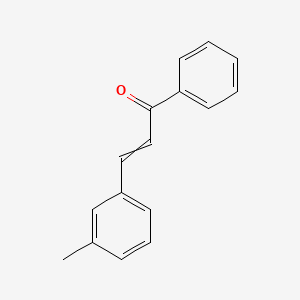
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
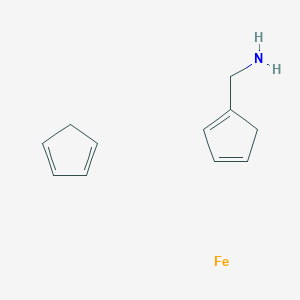
![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
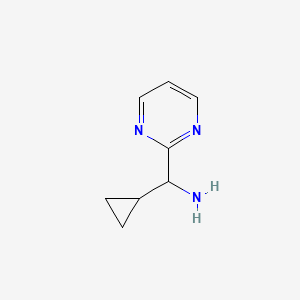
![1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)
